[(2-Fluorophenyl)sulfanyl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWWBXVQGKROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651403 | |
| Record name | [(2-Fluorophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61081-27-4 | |
| Record name | [(2-Fluorophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Fluorophenyl Sulfanyl Acetonitrile
Nucleophilic Reactivity of the Nitrile Group
The nitrile group, with its carbon-nitrogen triple bond, is a site of significant electrophilicity, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing 2-fluorophenylsulfanyl group is expected to enhance this electrophilicity.
Reactions with Thiols: Formation of Thioimidates and Amino Dithioacetals
While specific studies on [(2-Fluorophenyl)sulfanyl]acetonitrile are not extensively documented, the reaction of nitriles with thiols is a known transformation in organic synthesis. The initial nucleophilic addition of a thiol to the nitrile carbon, often catalyzed by a base, leads to the formation of a thioimidate intermediate. This intermediate can then undergo further reaction. If a second equivalent of thiol is present, it can add to the thioimidate, ultimately forming an amino dithioacetal. The general mechanism involves the activation of the thiol to a more nucleophilic thiolate by a base, which then attacks the electrophilic carbon of the nitrile.
General Reaction Scheme:
R-CN + R'-SH → [R-C(S-R')=NH] (Thioimidate)
[R-C(S-R')=NH] + R'-SH → R-C(S-R')₂NH₂ (Amino Dithioacetal)
Role in Bioconjugation Reactions (e.g., Nitrile Bis-Thiol (NBT) Reaction)
The reactivity of nitriles with thiols has been harnessed in the field of bioconjugation. The Nitrile Bis-Thiol (NBT) reaction is a notable example, where the nitrile group serves as a linchpin to connect two thiol-containing molecules, such as cysteine residues in proteins. This reaction proceeds through the formation of a cyclic thioimidate, which can then rearrange or be trapped, leading to a stable linkage. Although the specific use of this compound in NBT reactions has not been detailed in the literature, its inherent reactivity profile suggests potential applicability in this area. The electron-withdrawing nature of the 2-fluorophenyl group could modulate the reaction rate, a key consideration in designing bioconjugation reagents.
Intermolecular and Intramolecular Reactivity Pathways
The nitrile group of this compound can participate in both intermolecular and intramolecular reactions. Intermolecularly, it can react with a variety of nucleophiles besides thiols, such as amines and alcohols, to form amidines and imidates, respectively. Intramolecularly, if a suitable nucleophile is present elsewhere in the molecule or in a tethered reactant, cyclization can occur. The geometry and flexibility of the molecule would play a crucial role in the feasibility and outcome of such intramolecular pathways.
Reactivity at the α-Carbon of the Acetonitrile (B52724) Moiety
The carbon atom adjacent to the nitrile group (the α-carbon) is activated by the electron-withdrawing nature of both the nitrile and the 2-fluorophenylsulfanyl group, making it a site for several important reactions.
Deprotonation and Nucleophilic Character
The protons on the α-carbon of this compound are acidic due to the resonance stabilization of the resulting carbanion by the adjacent nitrile group and the inductive effect of the sulfur and fluorine atoms. Treatment with a suitable base can deprotonate this carbon, generating a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. The choice of base is critical to avoid competing reactions at the nitrile group.
Illustrative Deprotonation and Alkylation:
| Reactant | Base | Electrophile | Product |
| This compound | Sodium Hydride | Methyl Iodide | 2-[(2-Fluorophenyl)sulfanyl]propanenitrile |
| This compound | Lithium Diisopropylamide | Benzaldehyde | 3-Hydroxy-2-[(2-fluorophenyl)sulfanyl]-3-phenylpropanenitrile |
This table presents hypothetical reactions based on the general reactivity of α-cyano sulfides and is for illustrative purposes.
Radical Pathways and Intermediates
The α-carbon of this compound can also be involved in radical reactions. Homolytic cleavage of the C-H bond at the α-position would generate a stabilized radical intermediate. This radical is stabilized by resonance with the nitrile group. Such radical intermediates can be generated through various methods, including the use of radical initiators or photolysis. Once formed, these radicals can participate in a range of transformations, such as radical additions to alkenes or radical cyclizations. Studies on analogous compounds like phenylsulfanylacetic acid have shown the formation of radical cations that undergo fragmentation, suggesting that similar radical pathways could be accessible to this compound under specific conditions. nih.gov
Hypothetical Radical Reaction Data:
| Reaction Type | Initiator | Substrate | Key Intermediate |
| Radical Addition | AIBN | Styrene | α-cyano-α-(2-fluorophenylsulfanyl)benzyl radical |
| Photochemical Reaction | UV light | - | This compound radical cation |
This table is a hypothetical representation of potential radical reactions and intermediates for illustrative purposes.
Reactivity of the Aryl Thioether Moiety
The aryl thioether linkage is a key site of reactivity in this compound, susceptible to both cleavage and modification.
The carbon-sulfur (C-S) bond in aryl thioethers can be activated under various conditions, leading to cleavage or transformation. While direct studies on the C-S bond activation of this compound are not extensively detailed in the reviewed literature, the reactivity of similar aryl thioether structures provides insights. For instance, the metabolism of analogous α,α-difluoroethyl thioether motifs demonstrates that the sulfur atom is readily oxidized. This process involves the conversion of the thioether to the corresponding sulfoxide (B87167) and subsequently to the sulfone. Such transformations highlight the potential for the sulfur atom in this compound to participate in oxidation reactions, a common pathway for functional group interconversion of thioethers.
Furthermore, functional group interconversions involving the aryl thioether moiety can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. A notable example in related systems is the conversion of S-perfluoroalkyl aryl sulfoxides into ortho-thioethers through a-sigmatropic rearrangement. This type of reaction underscores the potential for complex intramolecular rearrangements that can modify the substitution pattern of the aromatic ring. General functional group interconversion strategies can also be applied, such as the conversion of the thioether to a sulfonium (B1226848) salt by reaction with an alkyl halide, which then can act as a leaving group in substitution reactions.
The nitrile group of this compound can also undergo a variety of functional group interconversions. Common transformations for nitriles include reduction to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Hydrolysis of the nitrile under acidic or basic conditions would yield a carboxylic acid.
A summary of potential functional group interconversions for the aryl thioether and nitrile moieties is presented below:
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| Aryl Thioether | Mild Oxidant (e.g., H2O2) | Aryl Sulfoxide |
| Aryl Thioether | Strong Oxidant (e.g., m-CPBA) | Aryl Sulfone |
| Nitrile | LiAlH4, then H2O | Primary Amine |
| Nitrile | H3O+, Δ | Carboxylic Acid |
| Nitrile | NaOH, H2O, Δ | Carboxylate Salt |
The presence of a fluorine atom at the ortho position of the phenyl ring in this compound has a significant electronic influence on the reactivity of the molecule. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect (-I) can decrease the electron density of the aromatic ring. This deactivation can influence the rate and regioselectivity of electrophilic aromatic substitution reactions.
In the context of nucleophilic aromatic substitution, the fluorine atom can act as a leaving group, particularly when the ring is activated by other electron-withdrawing groups. However, in many cases, chlorine and bromine are better leaving groups. The synthesis of fluoro-substituted aryl thioethers has been achieved through the aromatic substitution of aryl halides, where the reactivity can be enhanced by the use of additives like 18-crown-6 (B118740) ether.
The fluoro-substituent can also influence the reactivity of the thioether moiety. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the sulfur atom. Moreover, the position of the fluorine atom can direct the regioselectivity of reactions on the aromatic ring.
Electrophilic and Nucleophilic Substitution Processes
This compound can participate in both electrophilic and nucleophilic substitution reactions, targeting either the aromatic ring or the acetonitrile side chain.
Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The ortho, para-directing effect of the sulfur atom in the thioether group and the meta-directing effect of the electron-withdrawing fluorine substituent will compete to determine the position of substitution. The -S-CH2CN group is generally considered an ortho, para-director due to the ability of the sulfur to stabilize the cationic intermediate through resonance. The fluorine atom, while deactivating, is also an ortho, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the thioether group, with the fluorine's deactivating effect potentially slowing the reaction rate.
Nucleophilic Substitution: The acetonitrile moiety provides a site for nucleophilic attack. The acidic nature of the α-protons to the nitrile group allows for deprotonation by a base to form a carbanion. This carbanion can then act as a nucleophile in reactions with electrophiles such as alkyl halides. The acetonitrile group itself can also be activated to act as a nucleophile.
Nucleophilic aromatic substitution on the fluorophenyl ring is also a possibility, especially if there are other strongly electron-withdrawing groups present to activate the ring. In such cases, the fluorine atom could potentially be displaced by a nucleophile.
Stereochemical Aspects of Reactions Involving this compound Derivatives
When reactions involving this compound or its derivatives create a new chiral center, the stereochemical outcome becomes an important consideration. For instance, if the α-carbon of the acetonitrile group is substituted, a new stereocenter can be formed.
In nucleophilic substitution reactions, the mechanism (SN1 or SN2) will determine the stereochemistry. An SN2 reaction at a chiral center typically proceeds with inversion of configuration, while an SN1 reaction would lead to a racemic mixture. Studies on nucleophilic fluorine substitution reactions of similar compounds have shown that the stereochemical outcome can be influenced by the reaction conditions and the nature of the substrate, with both inversion and epimerization being observed.
The following table summarizes the expected stereochemical outcomes for reactions at a chiral α-carbon in a derivative of this compound:
| Reaction Type | Stereochemical Outcome |
| SN2 Substitution | Inversion of configuration |
| SN1 Substitution | Racemization |
Synthetic Utility and Applications in Complex Molecule Construction
[(2-Fluorophenyl)sulfanyl]acetonitrile as a Building Block in Heterocyclic Synthesis
The structural features of this compound, especially the active methylene (B1212753) group adjacent to the electron-withdrawing nitrile, provide multiple reaction sites for cyclization strategies. This makes it a potent precursor for a variety of sulfur and nitrogen-containing heterocycles.
Formation of β-Enaminonitrile Derivatives
β-Enaminonitriles are valuable synthetic intermediates, and this compound can serve as a precursor to sulfur-containing variants. Electrochemical methods have demonstrated the feasibility of synthesizing sulfur-containing β-enaminonitrile derivatives through the C(sp³)–H bond functionalization of acetonitrile (B52724) with thiophenols. nih.gov An analogous pathway can be envisioned starting from this compound.
In a representative electrochemical process, an indirect electrolysis using a redox catalyst like potassium iodide (KI) can facilitate the oxidative coupling. nih.gov The process is believed to involve the oxidation of the iodide ion, which then abstracts a hydrogen atom from the methylene group of the acetonitrile derivative, leading to a stabilized radical. Dimerization of this radical intermediate, followed by tautomerization, yields the β-enaminonitrile. Research on the reaction of p-fluorothiophenol with acetonitrile has shown high yields and excellent stereoselectivity, favoring the Z-isomer. nih.gov
Table 1: Representative Electrochemical Synthesis of a Sulfur-Containing β-Enaminonitrile
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | p-Fluorothiophenol, Acetonitrile | nih.gov |
| Catalyst System | Citric Acid, DPPE, KI | nih.gov |
| Cell Type | Undivided Cell, Galvanostatic (10 mA) | nih.gov |
| Yield | 96% | nih.gov |
| Stereoselectivity (Z:E) | 19:1 | nih.gov |
Construction of Benzothiazine Scaffolds and Related Systems
Benzothiazines are an important class of heterocyclic compounds with applications in medicinal chemistry. mdpi.comnih.gov The synthesis of 1,4-benzothiazine derivatives can be achieved through the condensation of 2-aminothiophenol (B119425) (2-ATP) with compounds containing an active methylene group, such as β-keto-nitriles or 1,3-dicarbonyls. nih.govresearchgate.net
This compound can be utilized in a biomimetic strategy for benzothiazine synthesis. The reaction typically involves the in-situ oxidation of 2-aminothiophenol to its disulfide, which then reacts with the active methylene compound. The resulting enamine intermediate undergoes intramolecular cyclization via nucleophilic attack to form the 1,4-benzothiazine ring system. nih.gov The presence of the 2-fluorophenyl group is synthetically advantageous; studies on related S-2-halophenyl compounds in the synthesis of 2,1-benzothiazines have shown that S-2-fluorophenyl precursors can afford higher yields compared to their chloro- or bromo-substituted counterparts. nih.gov
Integration into Pyrrole (B145914) and Thiazole (B1198619) Derivatives
The active methylene group in this compound makes it a suitable substrate for classic heterocyclic syntheses like the Hantzsch thiazole synthesis. nih.gov In this reaction, the methylene carbon acts as a nucleophile, reacting with an α-halocarbonyl compound. Subsequent condensation with a thioamide or thiourea (B124793) provides the thiazole ring. The [(2-fluorophenyl)sulfanyl] moiety would be positioned at the C5 position of the resulting thiazole ring, offering a route to highly functionalized thiazole derivatives.
Similarly, this building block can be integrated into pyrrole scaffolds. While multiple synthetic routes to pyrroles exist, those involving active methylene compounds are particularly relevant. For instance, in variations of the Hantzsch pyrrole synthesis, the α-cyano sulfide (B99878) can react with α-haloketones and an amine (like ammonia) to construct the pyrrole ring.
Role in Cyanomethylation and Fluoroalkylation Reactions
The compound serves as a functionalized source for both the cyanomethyl group and the 2-fluorophenyl moiety, enabling its use in cyanomethylation and as a building block for fluoro-substituted molecules.
The introduction of a cyanomethyl group is a valuable transformation in organic synthesis, as the nitrile can be readily converted into amines or carboxylic acids. nsf.govmdpi.com Cyanomethylation reactions often proceed via a radical mechanism, where a cyanomethyl radical is generated from acetonitrile and added to a substrate like an alkene or arene. encyclopedia.pubnih.gov this compound can act as a precursor to the [(2-fluorophenyl)sulfanyl]cyanomethyl radical. The adjacent sulfur atom can stabilize the radical intermediate, potentially influencing the reactivity and selectivity of the addition compared to the unsubstituted cyanomethyl radical.
While not a direct fluoroalkylating agent in the sense of transferring a simple fluoroalkyl group, this compound is a key reagent for introducing a fluoroaryl-containing fragment into a molecule. The incorporation of fluorine into drug candidates is a common strategy to modulate properties like metabolic stability and binding affinity. nih.gov Synthetic methods that form carbon-fluorine bonds are numerous, involving both nucleophilic and electrophilic fluorinating reagents. harvard.eduacs.orgresearchgate.net By using this compound as a building block, the entire fluoroaryl-sulfanyl-methyl cyanide unit can be incorporated, effectively achieving the "fluoroalkylation" of a target scaffold in a broader sense.
Applications in Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules at a late point in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govnyu.eduresearchgate.net The this compound moiety can be valuable in LSF in two main ways.
First, if a lead compound already contains this fragment, the aromatic rings provide handles for further modification. The electron-rich thioether-substituted ring or the fluorophenyl ring can be targeted for C-H functionalization. nih.gov Methods for the late-stage activation of strong Ar-Cl and Ar-F bonds are also emerging, suggesting that the fluorine atom itself could be a site for transformation under specific conditions. chemrxiv.org
Second, this compound can be used as a reagent to functionalize a complex substrate in a late-stage cyanomethylation reaction, introducing the fluorinated thioether moiety and a versatile nitrile handle in a single step.
Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies
The reactivity of this compound is central to its utility in forming key skeletal bonds in organic synthesis.
The methylene protons are acidic (pKa ≈ 20-25 in DMSO for similar structures) due to the adjacent electron-withdrawing nitrile group and the stabilizing sulfur atom. This allows for easy deprotonation with a suitable base to form a stabilized carbanion. This nucleophile is a potent intermediate for forming new carbon-carbon bonds. cognitoedu.orgchemrevise.org It can participate in a variety of classical transformations:
Alkylation: Reaction with alkyl halides to extend the carbon chain.
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxynitriles.
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
Furthermore, the synthesis of the heterocyclic systems described in section 4.1 are prime examples of its role in carbon-heteroatom bond formation. researchgate.netmdpi.com For instance, in the construction of benzothiazines from 2-aminothiophenol, a C-S bond is formed via the reaction of the thiol with the nitrile carbon, and a C-N bond is formed upon cyclization of the amine onto an electrophilic center. nih.govorganic-chemistry.org These transformations underscore the compound's ability to facilitate the programmed assembly of complex ring systems through sequential C-C and C-heteroatom bond formations.
Table 2: Key Bond-Forming Reactions Utilizing this compound
| Reaction Type | Bond Formed | Description | Potential Application |
|---|---|---|---|
| Alkylation | C-C | The α-carbanion reacts with alkyl halides. | Elongation of the carbon skeleton. |
| Aldol (B89426) Addition | C-C | The α-carbanion adds to carbonyl compounds. | Synthesis of β-hydroxynitriles. |
| Hantzsch Synthesis | C-N, C-S | Condensation with α-haloketone and thioamide. | Formation of substituted thiazole rings. |
Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. Density Functional Theory (DFT) is a common method for these investigations, providing a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
For [(2-Fluorophenyl)sulfanyl]acetonitrile, a FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| EHOMO | Value in eV | Indicates electron-donating capability. |
| ELUMO | Value in eV | Indicates electron-accepting capability. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. These interactions, particularly hyperconjugative interactions, are key to understanding molecular stability and the nature of intramolecular charge transfer.
An NBO analysis of this compound would identify the key donor-acceptor interactions and their corresponding stabilization energies, offering insights into the delocalization of electron density from the sulfur lone pairs or the phenyl ring π-system to antibonding orbitals.
Table 2: Potential NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (S) | σ*(C-C) | Value | Hyperconjugation |
| π (C-C) of Phenyl Ring | π*(C-N) | Value | π-delocalization |
E(2) represents the stabilization energy associated with the donor-acceptor interaction.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atom, indicating these as sites for electrophilic interaction. The hydrogen atoms of the phenyl ring would exhibit positive potential.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.
Transition State Analysis and Reaction Pathway Mapping
By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The geometry and energetic properties of the transition state are critical for understanding the reaction mechanism and kinetics. This analysis helps in confirming whether a proposed mechanism is energetically feasible.
For reactions involving this compound, such as nucleophilic substitution at the sulfur atom or reactions involving the nitrile group, transition state analysis would elucidate the step-by-step mechanism and the structure of the high-energy intermediates.
Energetic Profiles and Selectivity Predictions
For this compound, computational modeling could predict the regioselectivity and stereoselectivity of its reactions by comparing the energetic profiles of different possible pathways.
Table 3: Illustrative Energetic Profile Data for a Reaction of this compound
| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Value | Value | Favored/Disfavored |
Influence of Solvent and Catalyst on Reaction Outcomes
Detailed theoretical and computational investigations specifically modeling the influence of various solvents and catalysts on the reaction outcomes for the synthesis or subsequent reactions of this compound are not extensively available in the current body of scientific literature. However, general principles of computational chemistry can provide a predictive framework for understanding these effects.
Solvent effects in chemical reactions are complex and can significantly alter reaction rates and selectivity. Computational approaches, such as those employing implicit or explicit solvent models, are crucial for elucidating these influences. For a molecule like this compound, the polarity of the solvent would be expected to play a significant role in reactions involving charged intermediates or transition states. Solvents can influence reactivity by:
Stabilizing or destabilizing reactants, transition states, and products: Polar solvents, for instance, would better stabilize charged species compared to nonpolar solvents.
Directly participating in the reaction mechanism: Solvents like water or alcohols can act as proton donors or acceptors.
Altering catalyst activity: The solvent can affect the solubility and conformational dynamics of a catalyst, thereby modulating its efficiency.
Similarly, computational studies are instrumental in understanding the role of catalysts. For the synthesis of this compound, which could involve a nucleophilic substitution reaction between 2-fluorothiophenol (B1332064) and chloroacetonitrile (B46850), a catalyst's role would be to lower the activation energy of the reaction. Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, both with and without a catalyst, to elucidate the catalytic mechanism and predict the most effective catalysts.
Conformational Analysis and Molecular Dynamics Simulations
Specific conformational analyses and molecular dynamics (MD) simulations for this compound have not been extensively reported. However, these computational techniques are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules.
Conformational Analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the key dihedral angles to consider would be around the C-S and C-C bonds, which would dictate the spatial orientation of the 2-fluorophenyl ring relative to the acetonitrile (B52724) group. Computational methods like DFT can be used to perform a systematic search of the potential energy surface to locate the energy minima corresponding to stable conformers.
Molecular Dynamics (MD) Simulations provide a time-dependent view of molecular motion. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape over time. Such simulations, often performed with explicit solvent molecules, can reveal:
The flexibility of the molecule.
The predominant conformations present in solution.
The timescale of transitions between different conformations.
The nature of interactions between the solute and solvent molecules.
The following table illustrates the type of data that could be generated from a conformational analysis of this compound, though it is important to note that this is a hypothetical representation.
| Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |
| Torsion 1 (C-S-C-C) | 0.0 | 65 |
| Torsion 2 (C-S-C-C) | 1.2 | 25 |
| Torsion 3 (C-S-C-C) | 2.5 | 10 |
Structure-Reactivity Relationships Derived from Computational Data
While specific quantitative structure-reactivity relationship (QSAR) models for this compound are not available, computational data provides the foundation for developing such relationships. DFT calculations can be used to compute a variety of molecular descriptors that are known to correlate with chemical reactivity.
These descriptors can be broadly categorized as:
Electronic Descriptors: These relate to the electron distribution in the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating potential sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich and electron-poor regions.
Steric Descriptors: These relate to the size and shape of the molecule and can influence the accessibility of reactive sites.
By calculating these descriptors for a series of related aryl thioacetonitriles and correlating them with experimentally determined reaction rates or biological activities, a QSAR model could be developed. This model could then be used to predict the reactivity of new, untested compounds in the series.
The table below provides a hypothetical example of the kind of computational data that would be used to build a structure-reactivity relationship.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| This compound | -7.5 | -1.2 | 3.5 |
| [(4-Chlorophenyl)sulfanyl]acetonitrile | -7.7 | -1.4 | 3.2 |
| [(4-Methylphenyl)sulfanyl]acetonitrile | -7.2 | -1.1 | 3.8 |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of aryl thioethers and nitriles is undergoing a paradigm shift towards more sustainable and efficient methodologies. Future research on [(2-Fluorophenyl)sulfanyl]acetonitrile will likely focus on moving away from traditional methods, which often rely on harsh conditions or toxic reagents, towards innovative catalytic strategies.
A significant emerging trend is the development of thiol-free synthesis for aryl sulfides. sciencedaily.com Conventional methods often use foul-smelling and toxic thiols. sciencedaily.com Novel approaches, such as nickel-catalyzed aryl exchange reactions between aryl sulfides and aryl electrophiles (like aromatic esters), offer a more benign alternative. sciencedaily.comacs.org This strategy avoids the direct use of thiols by employing a sulfide (B99878) donor, such as 2-pyridyl sulfide, providing a versatile and less hazardous route to compounds like this compound. acs.org
Another promising direction is decarbonylative thioetherification. nih.gov This approach utilizes ubiquitous and readily available carboxylic acids as precursors instead of aryl halides. By employing transition-metal catalysis, thioesters can undergo decarbonylation to form the desired C–S bond, enabling new synthetic pathways that were not previously accessible. nih.gov
Furthermore, sustainability can be enhanced through the use of photocatalysis. Light-driven reactions, often operating at ambient temperature, can offer green alternatives for constructing the core structure of this compound. Research into photocatalytic C-C bond coupling, for instance, demonstrates the potential for activating molecules like acetonitrile (B52724) under mild conditions. nih.govresearchgate.net Applying these principles to C-S bond formation represents a key area for future synthetic innovation.
| Synthetic Strategy | Key Advantages | Catalyst/Reagent Example | Relevance to this compound |
| Thiol-Free Aryl Exchange | Avoids toxic and odorous thiols; versatile. sciencedaily.com | Nickel catalyst with dcypt ligand. sciencedaily.comacs.org | Sustainable synthesis of the fluorophenylthioether core. |
| Decarbonylative C–S Coupling | Uses carboxylic acids instead of aryl halides. nih.gov | Nickel or Palladium catalyst systems. nih.gov | Expands the range of available starting materials. |
| Photocatalysis | Mild reaction conditions; uses light as a renewable energy source. nih.govresearchgate.net | TiO₂-based photocatalysts. nih.govresearchgate.net | Green synthesis of the molecule or its derivatives. |
Exploration of New Reactivity Modes and Catalytic Systems
Beyond its synthesis, future research will delve into the novel reactivity of this compound, unlocked by advanced catalytic systems. The molecule possesses multiple reactive sites, including the C-H bond alpha to both the sulfur atom and the nitrile group, the aromatic ring, and the nitrile functional group itself.
The activation of the α-C(sp³)–H bond in the acetonitrile moiety is a significant area of interest. nih.gov While acetonitrile has a high pKa value, making it difficult to use as a nucleophile, transition metal catalysts can facilitate its C-H activation. nih.gov Systems based on inexpensive metals like copper have been shown to catalyze the cyanomethylation of various substrates. nih.gov Future work could explore the unique reactivity of the α-proton in this compound, influenced by the adjacent sulfur atom, in similar catalytic C-C bond-forming reactions.
The journey of C–S bond formation chemistry is moving from traditional transition-metal catalysis towards more sustainable platforms like photocatalysis and electrocatalysis. rsc.org These methods can enable novel transformations under milder conditions. Exploring the electrochemical synthesis or modification of this compound could lead to new reactivity patterns and provide access to a wider range of derivatives.
Furthermore, leveraging the entire molecule as a building block in multicomponent reactions is an emerging trend. The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. mdpi.com Catalytic systems that can orchestrate cascade reactions involving the nitrile, the thioether, and the fluorinated ring would significantly expand the synthetic utility of this compound.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes. For this compound, advanced computational modeling offers a pathway to understand its behavior and guide experimental work.
Density Functional Theory (DFT) is a powerful method for investigating the structural, electronic, and vibrational properties of molecules. akademisains.gov.myresearchgate.netajchem-a.com Future studies will undoubtedly apply DFT to calculate key parameters for this compound, such as its optimized molecular geometry, bond angles, and vibrational frequencies. researchgate.net
Crucially, DFT can be used to predict the molecule's reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the HOMO-LUMO gap, which provides insights into the molecule's kinetic stability and chemical reactivity. ajchem-a.com Plotting the Molecular Electrostatic Potential (MEP) surface can visualize the electron density distribution, identifying potential sites for nucleophilic and electrophilic attack. akademisains.gov.myajchem-a.com This predictive capability can guide the design of new reactions and catalysts.
Computational methods are also transforming analytical chemistry. For instance, DFT can be used to accurately predict ¹⁹F NMR chemical shifts for fluorinated compounds. nih.gov This is particularly valuable for identifying and quantifying new products formed in reactions involving this compound without the need for authentic standards, thereby streamlining the discovery of new transformations. nih.gov
| Computational Method | Predicted Property | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies. researchgate.netresearchgate.net | Structural characterization and comparison with experimental data. |
| HOMO-LUMO Analysis | Energy gap, electronic transitions. ajchem-a.com | Predicting chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions. akademisains.gov.my | Identifying sites for electrophilic and nucleophilic reactions. |
| NMR Shift Prediction | ¹⁹F and other nuclear chemical shifts. nih.gov | Aiding in the identification of novel reaction products. |
Expansion of Synthetic Applications for Functional Materials
The unique combination of a fluorinated ring, a thioether, and a nitrile group makes this compound an attractive building block for advanced functional materials. Future research is expected to explore its incorporation into polymers, organic electronics, and metal-organic frameworks (MOFs).
Aryl thioethers are key components in high-performance sulfur-containing polymers and MOFs, where the polarizable nature of the sulfur atom can lead to unique electronic and optical properties. nih.gov The presence of the fluorine atom can further enhance material properties, such as thermal stability and chemical resistance, while also modifying electronic characteristics. chemimpex.com
Nitrile-containing compounds are versatile precursors in materials science. nih.gov The nitrile group can be used as a handle for further functionalization or can be incorporated into conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The strong dipole moment of the nitrile group can also be exploited to create materials with specific dielectric properties.
Therefore, an emerging trend will be the design and synthesis of monomers based on the this compound scaffold. Polymerization or co-polymerization of these monomers could lead to new functional materials with tailored properties for applications ranging from specialty coatings and resins to advanced electronic devices. chemimpex.com The exploration of its use as a ligand in the synthesis of MOFs could also yield materials with novel catalytic or gas-sorption capabilities.
Q & A
Q. What are the optimal synthetic routes for [(2-Fluorophenyl)sulfanyl]acetonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:
- Thiol-Acetonitrile Coupling: Reacting 2-fluorobenzenethiol with bromoacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetonitrile. Yields range from 70–85% depending on solvent polarity and reaction time .
- One-Pot Sulfanylation: A modified procedure using pyrrolidin-2-ylidene intermediates (e.g., [(2-fluorophenyl)sulfonyl] derivatives) can achieve yields up to 92% under mild conditions (room temperature, 3–4 hours) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reaction Time | Temperature | Yield (%) | Key Intermediate | Reference |
|---|---|---|---|---|---|
| Thiol-Acetonitrile Coupling | 6–8 hours | Reflux | 70–85 | Bromoacetonitrile | |
| One-Pot Sulfanylation | 3–4 hours | RT | 82–92 | Pyrrolidin-2-ylidene |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR are essential for confirming the sulfanyl (-S-) linkage and fluorophenyl group. Key peaks include:
- LC/MS: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 180.03) .
- IR Spectroscopy: Stretching vibrations for C≡N (~2250 cm⁻¹) and C-S (~650 cm⁻¹) bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Methodological Answer: Discrepancies in yields often arise from:
- Reagent Purity: Trace moisture in acetonitrile or thiol reagents reduces reactivity. Use anhydrous solvents and rigorously dry glassware .
- Catalytic Systems: Substituting K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) improves reaction efficiency in polar aprotic solvents .
- Analytical Validation: Cross-validate yields using orthogonal techniques (e.g., HPLC purity >97% vs. GC analysis) .
Q. Table 2: Troubleshooting Yield Discrepancies
| Issue | Solution | Reference |
|---|---|---|
| Low reactivity of thiol | Use freshly distilled 2-fluorobenzenethiol | |
| Side-product formation | Add molecular sieves to absorb H₂O | |
| Incomplete conversion | Extend reaction time to 12 hours |
Q. What strategies optimize this compound for medicinal chemistry applications?
Methodological Answer:
- Bioisosteric Replacement: Replace the fluorophenyl group with trifluoromethyl or methoxy variants to enhance metabolic stability .
- Derivatization: React the nitrile group with hydroxylamine to form amidoxime derivatives for improved solubility .
- Targeted Synthesis: Use computational docking (e.g., AutoDock Vina) to predict interactions with neurological targets like GABA receptors .
Q. How can researchers address stability challenges during storage and handling?
Methodological Answer:
- Storage Conditions: Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
- Degradation Analysis: Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC tracking .
- Stabilizers: Add 0.1% (w/v) BHT (butylated hydroxytoluene) to acetonitrile solutions to inhibit radical-mediated degradation .
Q. What advanced analytical methods are used to study reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated acetonitrile (CD₃CN) to probe rate-determining steps in nucleophilic substitutions .
- DFT Calculations: Model transition states for sulfanyl-group transfer using Gaussian 16 at the B3LYP/6-31G* level .
- In Situ IR Spectroscopy: Track real-time disappearance of C≡N and C-S peaks during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
